molecular formula C7H5BrN4 B12333028 7-Bromopyrido[3,2-d]pyrimidin-2-amine

7-Bromopyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12333028
M. Wt: 225.05 g/mol
InChI Key: TUCNHTICYFRVDK-UHFFFAOYSA-N
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Description

7-Bromopyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the pyridopyrimidine ring

Preparation Methods

The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of pyrido[3,2-d]pyrimidine followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Bromopyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it can modulate receptor activity, influencing various biological pathways .

Comparison with Similar Compounds

7-Bromopyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

7-bromopyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H,(H2,9,11,12)

InChI Key

TUCNHTICYFRVDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=CN=C(N=C21)N)Br

Origin of Product

United States

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